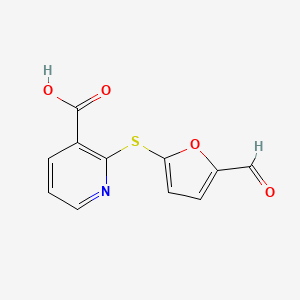
2-((5-Formylfuran-2-yl)thio)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Formylfuran-2-yl)thio)nicotinic acid is an organic compound that features a furan ring substituted with a formyl group and a thiol group attached to a nicotinic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-formylfuran-2-boronic acid with a thiol-containing nicotinic acid derivative under Suzuki-Miyaura coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Formylfuran-2-yl)thio)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-((5-Carboxyfuran-2-yl)thio)nicotinic acid.
Reduction: 2-((5-Hydroxymethylfuran-2-yl)thio)nicotinic acid.
Substitution: Various thioether or disulfide derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-((5-Formylfuran-2-yl)thio)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-((5-Formylfuran-2-yl)thio)nicotinic acid largely depends on its interaction with biological targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiol group can also interact with metal ions or form disulfide bonds, affecting the redox state of cells and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Formylfuran-2-boronic acid: Shares the furan ring and formyl group but lacks the thiol and nicotinic acid moieties.
2-((5-Formylfuran-2-yl)thio)benzoic acid: Similar structure but with a benzoic acid moiety instead of nicotinic acid.
5-Formyl-2-furanylboronic acid: Another boronic acid derivative with similar reactivity.
Uniqueness
2-((5-Formylfuran-2-yl)thio)nicotinic acid is unique due to the combination of the furan ring, formyl group, thiol group, and nicotinic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H7NO4S |
|---|---|
Poids moléculaire |
249.24 g/mol |
Nom IUPAC |
2-(5-formylfuran-2-yl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H7NO4S/c13-6-7-3-4-9(16-7)17-10-8(11(14)15)2-1-5-12-10/h1-6H,(H,14,15) |
Clé InChI |
WGSINTCXYBPSBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)SC2=CC=C(O2)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
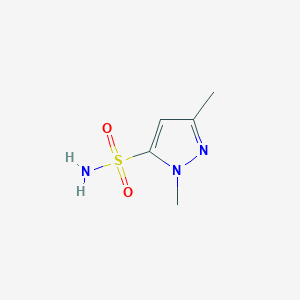
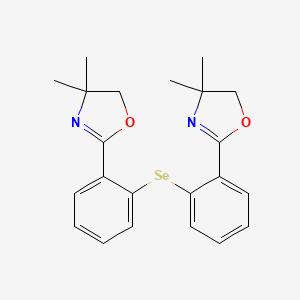
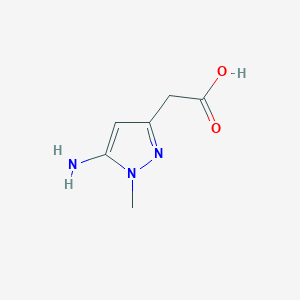
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
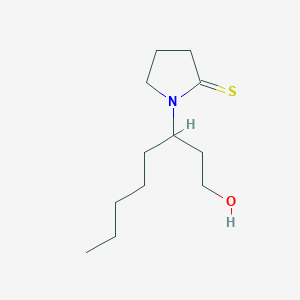



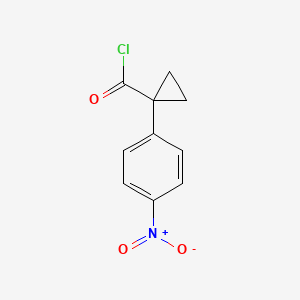
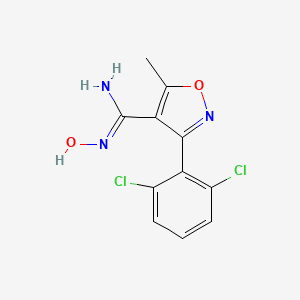
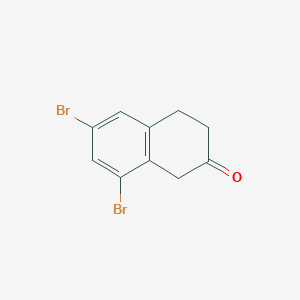
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
![(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B12870351.png)
